N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide
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Overview
Description
N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[4.5]decane ring system fused with an oxane ring and a methanesulfonamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide, also known as Oliceridine or TRV130, primarily targets the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system . It plays a crucial role in mediating the analgesic effects of opioids .
Mode of Action
Oliceridine is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways , exhibiting approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is thought to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the MOR by Oliceridine triggers a cascade of biochemical events. The G protein pathway leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic AMP. This results in the opening of potassium channels and the closing of calcium channels, causing cellular hyperpolarization and inhibition of tonic neural activity .
Result of Action
The selective activation of the G protein pathway by Oliceridine results in analgesic effects, providing the benefits of a pure opioid agonist. It limits related adverse effects mediated through the β-arrestin pathway . This could potentially lead to safer and more effective pain management.
Action Environment
Preparation Methods
The synthesis of N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide typically involves the formation of the spirocyclic structure followed by the introduction of the methanesulfonamide group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spiro[4.5]decane ring system. . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide can be compared with other spirocyclic sulfonamides, such as:
This compound: Similar in structure but may differ in the position or type of functional groups.
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic structures but different substituents.
Methanesulfonamide derivatives: Compounds with the methanesulfonamide group but different core structures.
The uniqueness of this compound lies in its specific combination of the spirocyclic structure and the methanesulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(6-oxaspiro[4.5]decan-9-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-15(12,13)11-9-4-7-14-10(8-9)5-2-3-6-10/h9,11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXOIFBVQFQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCOC2(C1)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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